Cas no 35179-36-3 (Benzoic acid, 4-[(1-oxononyl)oxy]-)
![Benzoic acid, 4-[(1-oxononyl)oxy]- structure](https://ja.kuujia.com/scimg/cas/35179-36-3x500.png)
Benzoic acid, 4-[(1-oxononyl)oxy]- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[(1-oxononyl)oxy]-
- 4-nonanoyloxybenzoic acid
- RPVXVXVYQAUIQJ-UHFFFAOYSA-N
- AB01333202-02
- NCGC00340061-01
- 4-(NONANOYLOXY)BENZOICACID
- 4-(NONANOYLOXY)BENZOIC ACID
- Para-Nonanoyloxybenzoic Acid
- 4-octylcarbonyloxy benzoic acid
- 4-octylcarbonyloxybenzoic acid
- 35179-36-3
- AKOS001483089
- 4-nonanoyloxy benzoic acid
- DTXSID40393685
- SCHEMBL622925
-
- インチ: InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
- InChIKey: RPVXVXVYQAUIQJ-UHFFFAOYSA-N
- SMILES: CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
計算された属性
- 精确分子量: 278.15186
- 同位素质量: 278.15180918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 10
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- XLogP3: 4.7
じっけんとくせい
- PSA: 63.6
Benzoic acid, 4-[(1-oxononyl)oxy]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019092805-5g |
4-(Nonanoyloxy)benzoic acid |
35179-36-3 | 97% | 5g |
$780.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734175-1g |
4-(Nonanoyloxy)benzoic acid |
35179-36-3 | 98% | 1g |
¥2111.00 | 2024-05-17 | |
Crysdot LLC | CD12080067-5g |
4-(Nonanoyloxy)benzoic acid |
35179-36-3 | 97% | 5g |
$750 | 2024-07-18 |
Benzoic acid, 4-[(1-oxononyl)oxy]- 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Benzoic acid, 4-[(1-oxononyl)oxy]-に関する追加情報
Benzoic acid, 4-[(1-oxononyl)oxy]-: Chemical Profile and Emerging Applications
Benzoic acid, 4-[(1-oxononyl)oxy]-, is a polyether compound with the CAS number 35179-36-3, characterized by its unique structural motif that combines a benzoic acid core with a long-chain alkoxy group. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and promising biological activities. The presence of the 4-[(1-oxononyl)oxy] moiety introduces hydrophobicity and enhances solubility in various solvents, making it an attractive candidate for drug delivery systems and bioactive molecule synthesis.
The synthesis of Benzoic acid, 4-[(1-oxononyl)oxy] involves a series of well-established organic reactions, including etherification and esterification processes. The introduction of the nonyl group extends the compound's carbon chain, influencing its physicochemical properties such as melting point, boiling point, and lipophilicity. These characteristics are critical in determining its suitability for different applications, particularly in pharmaceutical formulations where solubility and bioavailability are paramount.
In recent years, research on Benzoic acid, 4-[(1-oxononyl)oxy] has expanded into several promising areas. One notable application is in the development of neuroprotective agents. Studies have indicated that derivatives of this compound exhibit potential in mitigating oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The long alkoxy chain may facilitate blood-brain barrier penetration, a crucial factor for effective central nervous system drug delivery.
Additionally, the compound has shown promise in anticancer research. Its ability to interact with biological membranes and disrupt cancer cell proliferation has been explored in preclinical studies. The benzoic acid core is known for its antimicrobial properties, while the nonyl ether moiety enhances cellular uptake, making it an intriguing candidate for targeted cancer therapies. Researchers are investigating its potential as a component in combination therapies to improve efficacy against multidrug-resistant cancers.
The field of drug delivery systems has also seen significant interest in Benzoic acid, 4-[(1-oxononyl)oxy]. Its amphiphilic nature allows it to form micelles or nanoparticles, which can encapsulate hydrophobic drugs and enhance their stability and bioavailability. This property is particularly valuable for treatments requiring controlled release profiles, such as sustained-release formulations for chronic conditions. Recent advancements in nanotechnology have enabled the design of novel drug carriers based on this compound, offering improved therapeutic outcomes.
Another emerging area is cosmeceutical applications. The compound's antioxidant properties make it a potential ingredient in anti-aging skincare products. Its ability to neutralize free radicals and protect against environmental stressors aligns with current trends in dermatological research. Furthermore, its compatibility with other cosmetic ingredients enhances its appeal as an additive in formulations aimed at improving skin health and appearance.
In conclusion, Benzoic acid, 4-[(1-oxononyl)oxy] represents a multifaceted compound with broad applications across pharmaceuticals, drug delivery systems, and cosmeceuticals. Its unique structure and functional properties position it as a valuable asset in ongoing research efforts aimed at developing innovative treatments for neurological disorders, cancer, and other health conditions. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, solidifying its role as a key player in modern chemical biology.
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